

Technical Profile: 1-(2-Chloro-6-methoxyphenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Chloro-6-methoxyphenyl)ethanone
CAS No.:	881883-32-5
Cat. No.:	B1490065

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Executive Summary

1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5) is a highly specialized acetophenone derivative characterized by a 1,2,3-vicinal substitution pattern on the benzene ring. This specific arrangement—placing the acetyl group between a chlorine atom and a methoxy group—creates significant steric crowding, forcing the carbonyl moiety out of planarity with the aromatic ring. This "steric inhibition of resonance" imparts unique reactivity profiles compared to its unhindered isomers (e.g., the 4-methoxy analogue), making it a valuable scaffold in the synthesis of atropisomeric drugs and fused heterocycles like indazoles and benzisoxazoles.

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic considerations for researchers utilizing this compound in drug discovery and organic synthesis.^[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data summarizes the core identifiers and physical properties of the compound.

Property	Description
IUPAC Name	1-(2-Chloro-6-methoxyphenyl)ethanone
Common Synonyms	2'-Chloro-6'-methoxyacetophenone; 2-Chloro-6-methoxyacetylbenzene
CAS Registry Number	881883-32-5
Molecular Formula	C ₉ H ₉ ClO ₂
Molecular Weight	184.62 g/mol
SMILES	<chem>COC1=CC=CC(Cl)=C1C(C)=O</chem>
InChI Key	MCRINSAETDOKDE-UHFFFAOYSA-N
Physical State	Low-melting solid or crystalline powder
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthetic Methodologies

Synthesizing **1-(2-Chloro-6-methoxyphenyl)ethanone** requires overcoming the steric hindrance at the 2-position of the aromatic ring. Standard Friedel-Crafts acylation of 3-chloroanisole typically fails to yield the 2-substituted product, favoring instead the less hindered 4- or 6-positions. Therefore, nucleophilic addition to nitriles or Directed Ortho Metalation (DoM) are the protocols of choice.[1]

Method A: Grignard Addition to Nitrile (Preferred Protocol)[1]

This method is preferred for its robustness and scalability.[1] It utilizes the linear nitrile group, which is less sterically demanding than an acid chloride, allowing for efficient attack by the

Grignard reagent.[1]

Reagents:

- Substrate: 2-Chloro-6-methoxybenzotrile (commercially available).[1]
- Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.[1]
- Solvent: Anhydrous Tetrahydrofuran (THF).[1]
- Quench: Aqueous HCl (1 M).[1]

Protocol:

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.
- Dissolution: Charge the flask with 2-Chloro-6-methoxybenzotrile (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the solution to 0°C.
- Addition: Dropwise add MeMgBr (1.2 equiv) over 30 minutes. The solution may turn slightly yellow/turbid as the magnesium imine complex forms.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the imine intermediate may hydrolyze on silica, so look for the ketone spot).[1]
- Hydrolysis: Cool the mixture back to 0°C. Cautiously add 1 M HCl (excess) to quench the reaction and hydrolyze the imine salt. Stir vigorously for 1 hour.
- Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target ketone.

Method B: Directed Ortho Metalation (DoM) (Advanced)

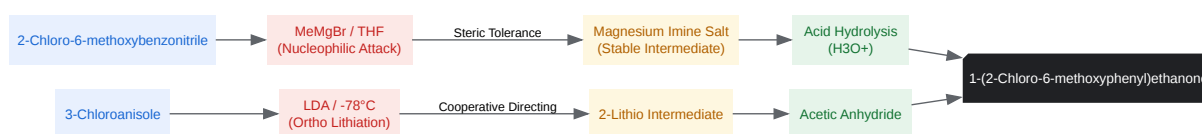
[1]

This route exploits the "cooperative directing effect" of the chloro and methoxy groups to selectively lithiate the position between them.

Protocol:

- Lithiation: Treat 3-chloroanisole with Lithium Diisopropylamide (LDA) in THF at -78°C . The lithium preferentially occupies the 2-position (between Cl and OMe) due to the inductive acidification by Cl and coordination by OMe.[1]
- Acylation: Quench the lithiated species with acetic anhydride or N-methoxy-N-methylacetamide (Weinreb amide).[1]
- Note: Temperature control is critical; warming above -60°C can lead to benzyne formation or isomerization.[1]

Visualization of Synthetic Workflows



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Figure 1: Comparison of the Nitrile Grignard route (top) and Directed Ortho Metalation route (bottom).

Mechanistic Insight: Steric Inhibition & Reactivity

The 1,2,6-substitution pattern dictates the reactivity of this molecule.

- Non-Planarity: The steric bulk of the chloro (Van der Waals radius $\sim 1.75 \text{ \AA}$) and methoxy groups forces the acetyl group to rotate out of the plane of the benzene ring.
- Electronic Consequences:

- **Reduced Conjugation:** The loss of planarity decouples the carbonyl π -system from the aromatic π -system. This prevents the benzene ring from donating electron density into the carbonyl antibonding orbital.[1]
- **Increased Electrophilicity:** Paradoxically, while sterically hindered, the carbonyl carbon is electronically more electrophilic than in unhindered acetophenones because it lacks the stabilizing resonance donation from the ring.
- **Nucleophilic Attack:** Despite the electronic activation, nucleophilic attack is kinetically slow due to the "picket fence" protection by the ortho-substituents.[1] Small nucleophiles (like hydride or methyl anion) can penetrate this barrier, but larger nucleophiles may require forcing conditions.[1]

Applications in Drug Development

This compound serves as a critical "steric template" intermediate.[1]

- **Indazole Synthesis:** Condensation with hydrazine derivatives yields 1H-indazoles.[1] The 2-chloro group is labile under specific catalytic conditions (e.g., Cu-catalyzed Ullmann-type cyclization), allowing for the formation of tricyclic cores found in anti-inflammatory agents.
- **Atropisomerism Studies:** Derivatives of this ketone can exhibit stable axial chirality if the rotational barrier is sufficiently high, making them useful models for designing atropisomeric kinase inhibitors.[1]

Safety & Handling

- **Hazards:** Irritant to eyes, respiratory system, and skin.[1] May cause sensitization.[1][2]
- **Storage:** Store in a cool, dry place under inert gas (Argon/Nitrogen). The methoxy group makes the ring electron-rich, potentially susceptible to slow oxidation if exposed to light and air over prolonged periods.
- **Spill Response:** Contain with sand or vermiculite.[1] Do not flush into surface water.[1]

References

- Compound Identification: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11534346, **1-(2-Chloro-6-methoxyphenyl)ethanone**. [[Link](#)]
- Synthetic Methodology (Nitrile Route): "Reaction of Grignard Reagents with Nitriles." Organic Chemistry Portal. [[Link](#)][1]
- Directed Ortho Metalation: Snieckus, V. "Directed Ortho Metalation.[1][3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[1] [[Link](#)]
- Application in Heterocycles: "Synthesis of N-Heterocyclic Olefins of Pyrazole and Indazole." National Institutes of Health (PMC). [[Link](#)][1]

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Sources

- 1. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. baranlab.org [baranlab.org]
- 5. sci-hub.box [sci-hub.box]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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